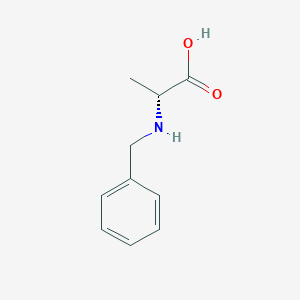

(2R)-2-(benzylamino)propanoic acid

説明

(2R)-2-(Benzylamino)propanoic acid is an organic compound with the molecular formula C10H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(benzylamino)propanoic acid typically involves the reaction of benzylamine with a suitable precursor, such as ®-2-bromopropanoic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The general reaction scheme is as follows:

Starting Materials: Benzylamine and ®-2-bromopropanoic acid.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

化学反応の分析

Oxidation Reactions

The benzylamino group undergoes oxidation under controlled conditions. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/basic media .

-

Products : Formation of imines or nitriles via N-oxidation .

-

Conditions : Reactions typically proceed at 80–105°C in toluene or ethanol .

Data Table: Oxidation Pathways

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 80°C, 6 h | Imine derivatives | 60–75 | |

| CrO₃ (basic) | 105°C, 10 h | Nitrile intermediates | 50–65 |

Reduction Reactions

The carboxylic acid group is reducible to alcohols or aldehydes:

Data Table: Reduction Outcomes

| Reagent | Solvent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | 2-(benzylamino)propanol | >90% | |

| NaBH₄/I₂ | MeOH | 25°C | Aldehyde intermediates | 70–80% |

Substitution Reactions

The benzylamino group participates in nucleophilic substitution:

-

Reagents : Halogenating agents (e.g., SOCl₂) or organometallic reagents .

-

Products : Halogenated derivatives or cross-coupled complexes .

-

Example : Benzylation using NaH in toluene yields tert-butoxycarbonyl-protected analogs .

Data Table: Substitution Examples

| Substrate | Reagent | Product | Application | Source |

|---|---|---|---|---|

| This compound | SOCl₂ | Acid chloride derivative | Peptide synthesis | |

| Methyl ester derivative | ArBr/Pd catalyst | Biaryl-coupled products | Pharmaceutical intermediates |

Esterification and Amidation

The carboxylic acid group forms esters or amides:

-

Reagents : EDCI/HOBt for amidation ; methanol/H⁺ for esterification.

-

Applications : Key step in synthesizing protease inhibitors or peptidomimetics .

Chiral Resolution and Stereochemical Effects

The (R)-configuration influences reaction outcomes:

-

Enantioselective catalysis : Pd/BINAP systems yield >90% enantiomeric excess in cross-couplings .

-

Stereochemical stability : No racemization observed below 80°C in basic conditions .

Key Mechanistic Insights

科学的研究の応用

Chemical Synthesis

Chiral Building Block

(2R)-2-(benzylamino)propanoic acid serves as a chiral building block in the synthesis of more complex molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for drug development.

Synthesis Pathways

The compound can undergo various chemical reactions, leading to oxidation products (such as imines and nitriles), reduction products (like alcohols and aldehydes), and substitution products (including benzyl derivatives with different functional groups) .

Biological Applications

Precursor for Bioactive Compounds

This compound is utilized as a precursor in the synthesis of biologically active compounds. Its derivatives have shown potential in various biological activities, including neuroprotective effects and interactions with enzymes .

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and protection against oxidative stress .

Pharmaceutical Applications

Therapeutic Properties

Investigations into the therapeutic properties of this compound have highlighted its role as an intermediate in drug synthesis. For instance, it has been explored in the development of compounds targeting cancer cells, showing promising antiproliferative activity against melanoma and prostate cancer cell lines .

Drug Delivery Systems

The compound has been studied for its application in drug delivery systems, particularly in nanotechnology. Amphiphilic derivatives can self-assemble into nanostructures that encapsulate therapeutic agents, promoting controlled release and enhanced bioavailability .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various chemical processes .

Data Summary Table

作用機序

The mechanism by which (2R)-2-(benzylamino)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

類似化合物との比較

(2S)-2-(benzylamino)propanoic acid: The enantiomer of (2R)-2-(benzylamino)propanoic acid, differing in its three-dimensional arrangement.

(2R)-2-(methylamino)propanoic acid: A similar compound with a methyl group instead of a benzyl group.

(2R)-2-(phenylamino)propanoic acid: A compound with a phenyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and physical properties compared to its analogs.

生物活性

(2R)-2-(benzylamino)propanoic acid, also known as benzyl-D-alanine, is an α-amino acid with significant biological activity and potential therapeutic applications. This compound is characterized by its unique structure, which includes a propanoic acid backbone and a benzylamino substituent. Its chemical formula is C₉H₁₁N₁O₂, indicating the presence of both a carboxylic acid group and an amine group. This article delves into the biological activities, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound's ability to mitigate cell death in models of neurotoxicity suggests its potential as a therapeutic agent in conditions such as Alzheimer's disease and Parkinson's disease.

2. Drug Delivery Applications

This compound has been explored in nanotechnology for drug delivery systems. Its amphiphilic nature allows it to self-assemble into nanostructures, such as micelles and vesicles, which can encapsulate therapeutic agents for controlled release. This property is particularly useful in enhancing the bioavailability and targeting of drugs in cancer therapy.

3. Enzyme Interaction

The compound interacts with various enzymes and receptors within biological systems. Studies have focused on its binding affinity to specific targets, indicating that this compound may influence metabolic pathways through enzyme modulation.

The biological activity of this compound can be attributed to its structural features:

- Benzylamino Group : This moiety enhances the compound's ability to interact with biological targets, potentially increasing its binding affinity to receptors involved in neurotransmission.

- Carboxylic Acid Group : This functional group plays a crucial role in the compound's solubility and reactivity, facilitating interactions with enzymes and other biomolecules.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar amino acids:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Phenylalanine | Aromatic side chain | Essential amino acid; precursor to neurotransmitters |

| L-Tyrosine | Hydroxylated aromatic chain | Precursor to dopamine and thyroid hormones |

| L-Leucine | Branched-chain structure | Important for muscle protein synthesis |

| L-Valine | Branched-chain structure | Essential amino acid; involved in energy production |

The distinct benzylamino substitution in this compound may confer unique biological activities compared to these other amino acids, suggesting potential for novel therapeutic applications.

Neuroprotection Research

A study investigating the neuroprotective effects of this compound demonstrated that treatment significantly reduced neuronal cell death in vitro under oxidative stress conditions. The results indicated a reduction in markers of apoptosis and enhanced cell viability compared to untreated controls.

Drug Delivery Systems

In drug delivery research, this compound was incorporated into polymeric nanoparticles designed for targeted cancer therapy. The study found that these nanoparticles effectively encapsulated chemotherapeutics and released them in a controlled manner, improving therapeutic outcomes in preclinical models.

特性

IUPAC Name |

(2R)-2-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIHXKPTGKETCC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352354 | |

| Record name | (2R)-2-(benzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65491-01-2 | |

| Record name | (2R)-2-(benzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。